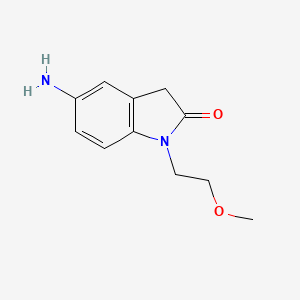

5-Amino-1-(2-methoxyethyl)indolin-2-one

CAS No.:

Cat. No.: VC15972491

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 5-amino-1-(2-methoxyethyl)-3H-indol-2-one |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-5-4-13-10-3-2-9(12)6-8(10)7-11(13)14/h2-3,6H,4-5,7,12H2,1H3 |

| Standard InChI Key | JCJUHOUVQLIEKL-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C(=O)CC2=C1C=CC(=C2)N |

Introduction

Molecular Characterization and Structural Analysis

Core Chemical Identity

5-Amino-1-(2-methoxyethyl)indolin-2-one features a bicyclic indolin-2-one scaffold modified with functional groups that enhance its polarity and potential for hydrogen bonding. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| IUPAC Name | 5-amino-1-(2-methoxyethyl)-3H-indol-2-one | |

| SMILES | COCCN1C(=O)CC2=C1C=CC(=C2)N | |

| InChIKey | JCJUHOUVQLIEKL-UHFFFAOYSA-N |

The methoxyethyl group at N1 introduces steric bulk and ether oxygen atoms, potentially influencing solubility and metabolic stability. The C5 amino group, a common pharmacophore in kinase inhibitors, may participate in hydrogen bonding with biological targets .

Comparative Structural Analysis

When compared to related indolin-2-one derivatives, this compound exhibits distinct substitution patterns:

The methoxyethyl group in 5-Amino-1-(2-methoxyethyl)indolin-2-one balances hydrophilicity and steric effects, distinguishing it from simpler aminomethyl derivatives and more complex benzindole analogues .

Synthetic Methodologies

Proposed Synthesis Pathways

While no explicit synthetic protocols for this compound are published, analogous routes for indolin-2-ones suggest a multi-step approach:

-

Nitro-Indole Precursor Formation:

-

Nitro Group Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine.

-

-

Purification and Characterization:

This hypothetical pathway aligns with methods used for synthesizing 5-aminomethylindolin-2-one and trimethylated analogues , adjusted for methoxyethyl incorporation.

Research Gaps and Future Directions

Unexplored Biological Activities

No direct studies on 5-Amino-1-(2-methoxyethyl)indolin-2-one’s biological activity exist. Prioritized research areas include:

-

Kinase Profiling: Broad-spectrum screening against tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases .

-

Anticancer Assays: Evaluation in NCI-60 cell lines to assess cytotoxicity spectrum .

-

Solubility Optimization: Prodrug strategies using the amino group for acyloxymethyl masking.

Synthetic Chemistry Challenges

Current limitations in scalable synthesis necessitate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume